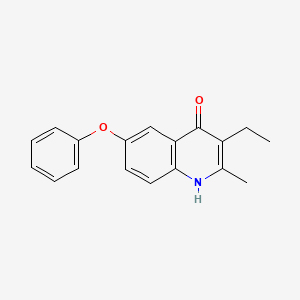

3-Ethyl-2-methyl-6-phenoxy-1,4-dihydroquinolin-4-one

Description

Propriétés

IUPAC Name |

3-ethyl-2-methyl-6-phenoxy-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-3-15-12(2)19-17-10-9-14(11-16(17)18(15)20)21-13-7-5-4-6-8-13/h4-11H,3H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPQRWPQXAKWUGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC2=C(C1=O)C=C(C=C2)OC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Conrad–Limpach Cyclization for Quinolone Core

A foundational step involves the reaction of β-keto esters with anilines to form the quinolone ring system. For example, the reaction of 2-ethyl- or 2-methyl-substituted ethyl acetoacetate with an appropriate aniline derivative under reflux conditions leads to the formation of 4(1H)-quinolone intermediates.

This method provides good yields of the quinolone scaffold, which can then be further functionalized.

Iodination and Suzuki–Miyaura Cross-Coupling

To introduce the phenoxy substituent at the 6-position, regioselective iodination of the quinolone intermediate at the 3-position is performed, yielding 3-iodo-4(1H)-quinolone derivatives.

Subsequently, Suzuki–Miyaura cross-coupling reactions are employed to attach various aryl or phenoxy groups. This involves:

- Reacting the 3-iodoquinolone with phenylboronic acid or phenoxyboronic acid derivatives.

- Using palladium catalysts such as tetrakis(triphenylphosphine)palladium(0).

- Conducting the reaction in degassed solvents like dimethylformamide with aqueous potassium carbonate as the base.

This step is crucial for installing the phenoxy moiety at the 6-position, which is characteristic of this compound.

Alkylation at the 3-Position

Ethylation at the 3-position can be achieved by treating the quinolone intermediate with ethyl iodide in the presence of a base such as potassium carbonate in dimethylformamide. The reaction is typically carried out at elevated temperatures (~50 °C) for several hours to ensure complete alkylation.

Detailed Reaction Conditions and Yields

The following table summarizes key reaction steps with typical conditions and outcomes based on the literature:

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Conrad–Limpach cyclization | β-keto ester + aniline, reflux in suitable solvent | Reflux (~150 °C) | Several hours | Good | Forms 4(1H)-quinolone core |

| Iodination | Iodine + KI in aqueous solution, DMF solvent | Room temperature | 12 hours | Moderate | Produces 3-iodo-4(1H)-quinolone |

| Alkylation (ethylation) | Ethyl iodide + K2CO3 in DMF | 50 °C | 8 hours | Good | Introduces ethyl group at 3-position |

| Suzuki–Miyaura coupling | Phenylboronic acid + Pd(PPh3)4 + K2CO3 in DMF/water | 85 °C | 18 hours | Good | Attaches phenoxy group at 6-position |

| Work-up and purification | Extraction, filtration, recrystallization | Ambient | Variable | — | Purification by chromatography or recrystallization |

Research Findings and Optimization Notes

- The choice of base and solvent is critical for efficient alkylation and cross-coupling steps. Potassium carbonate in DMF is commonly used for both alkylation and Suzuki coupling.

- Regioselective iodination is essential to ensure substitution occurs at the desired position without over-iodination.

- The Suzuki–Miyaura reaction conditions may require optimization depending on the boronic acid derivative used, with degassed solvents and inert atmosphere improving yields.

- Purification typically involves silica gel chromatography and recrystallization from solvents like methanol or ethyl acetate to achieve high purity.

- The presence of substituents such as methyl and ethyl groups influences the solubility and biological activity of the final compound, necessitating careful control during synthesis.

Summary Table of Preparation Methods

| Method Step | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| Quinolone core synthesis | Cyclization of β-keto ester with aniline | Reflux in solvent (e.g., ethanol) | Formation of 4(1H)-quinolone |

| Iodination | Introduction of iodine at 3-position | I2/KI in aqueous solution, DMF | 3-Iodoquinolone intermediate |

| Alkylation | Ethylation at 3-position | Ethyl iodide, K2CO3, DMF, 50 °C | 3-Ethylquinolone derivative |

| Suzuki coupling | Attachment of phenoxy group at 6-position | Pd(PPh3)4, phenylboronic acid, K2CO3, DMF | 6-Phenoxy substituted quinolone |

| Purification | Isolation and purification | Chromatography, recrystallization | Pure target compound |

Analyse Des Réactions Chimiques

Types of Reactions: 3-Ethyl-2-methyl-6-phenoxy-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Formation of quinone derivatives.

Reduction: Production of dihydroquinoline derivatives.

Substitution: Introduction of different functional groups leading to a variety of substituted quinolines.

Applications De Recherche Scientifique

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-Ethyl-2-methyl-6-phenoxy-1,4-dihydroquinolin-4-one has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. Its derivatives may be developed into drugs for treating various diseases.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility makes it a valuable component in various manufacturing processes.

Mécanisme D'action

The mechanism by which 3-Ethyl-2-methyl-6-phenoxy-1,4-dihydroquinolin-4-one exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes, leading to bacterial cell death. In anticancer applications, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 3-ethyl-2-methyl-6-phenoxy-1,4-dihydroquinolin-4-one can be contextualized by comparing it to structurally related analogs. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Key Observations

Substituent-Driven Activity: Phenoxy vs. Aroyl Groups: The 6-phenoxy group in the target compound likely confers distinct lipophilic interactions compared to 3-aroyl derivatives (e.g., Compound 80), which exhibit stronger π-π stacking with aromatic residues in enzymes .

Synthetic Flexibility: The target compound’s synthesis relies on β-keto amide intermediates, similar to other 1,4-dihydroquinolin-4-ones . However, 3-aroyl derivatives require more complex multi-step protocols involving PyBOP and HOBt coupling agents .

Structural and Conformational Insights: X-ray studies of 3-ethoxymethyl-1,4-dihydroquinolin-4-one reveal a near-planar fused-ring system, with substituent orientation influencing crystal packing via N–H⋯O hydrogen bonds . The target compound’s phenoxy group may introduce torsional strain, affecting its solid-state arrangement.

Research Findings and Implications

- Antibacterial Activity: The target compound’s phenoxy group may mimic natural substrates in bacterial enzymes, as seen in APDQ230122’s inhibition of peptidoglycan biosynthesis . However, its activity spectrum may differ from halogenated analogs due to reduced electronegativity .

- Metabolic Stability : Ethyl and methyl groups at positions 3 and 2 likely reduce oxidative metabolism compared to bulkier aroyl or alkyl chains in derivatives like Compound 94 .

- Computational Modeling : Studies on 3-ethoxymethyl analogs using DFT (B3LYP) methods highlight the role of substituent electronic effects in modulating reactivity—a framework applicable to the target compound .

Activité Biologique

3-Ethyl-2-methyl-6-phenoxy-1,4-dihydroquinolin-4-one (CAS No. 1178442-52-8) is a compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a quinoline backbone, which is significant in medicinal chemistry due to its ability to interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C18H17NO2 |

| Molecular Weight | 281.34 g/mol |

| CAS Number | 1178442-52-8 |

| Synonyms | 3-Ethyl-2-methyl-6-phenoxy-1H-quinolin-4-one |

Antioxidant Properties

Recent studies have demonstrated that this compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related cellular damage. The compound's ability to neutralize reactive oxygen species (ROS) was assessed using various assays, including DPPH and ABTS radical scavenging tests.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicated that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined, showcasing its potential as a lead compound for developing new antimicrobial agents.

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory effects in various models. Research indicates that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in cell cultures and animal models. This suggests its potential application in treating inflammatory diseases.

Case Studies

- Antioxidant Evaluation : A study conducted by researchers evaluated the free radical quenching ability of this compound through in vitro assays. The results showed a strong correlation between concentration and antioxidant activity, indicating its potential utility in formulations aimed at reducing oxidative stress .

- Antimicrobial Testing : Another study assessed the antimicrobial efficacy against common pathogens. The results revealed that the compound inhibited bacterial growth effectively, with promising MIC values comparable to established antibiotics .

- Anti-inflammatory Mechanism : A detailed investigation into the anti-inflammatory properties highlighted the compound's mechanism of action involving the downregulation of NF-kB signaling pathways, leading to decreased expression of inflammatory mediators .

Q & A

Q. How can the compound’s pharmacokinetic profile be predicted computationally?

- Methodological Answer : Use ADMET prediction tools (e.g., SwissADME) to estimate absorption (Caco-2 permeability), metabolism (CYP450 interactions), and toxicity (Ames test predictions). Validate with in vitro assays like Caco-2 monolayers for permeability and microsomal stability tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.